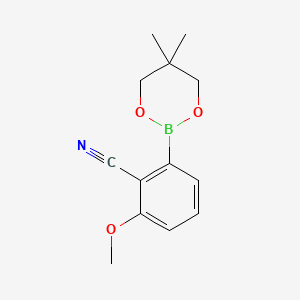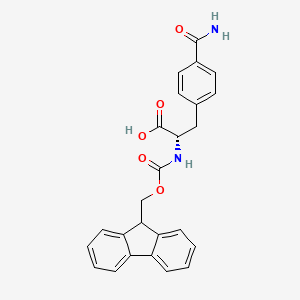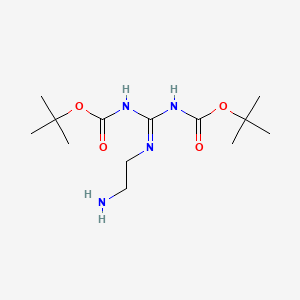
2-(5,5-二甲基-1,3,2-二氧杂环己硼烷-2-基)-6-甲氧基苯甲腈
描述
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C13H16BNO3 and its molecular weight is 245.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
激素敏感脂肪酶抑制剂
这种化合物是一种已知的硼酸酯衍生物,可以抑制激素敏感脂肪酶 (HSL),HSL 在储存的三酰甘油水解中起着至关重要的作用,释放游离脂肪酸和甘油 。与这种化合物相关的研究可以帮助更好地了解脂质代谢及其相关的疾病,如肥胖和糖尿病。
酶机制研究
该化合物的结构使其能够与多种酶相互作用,使其成为研究酶机制的宝贵工具。 它可以帮助阐明酶在不同生化途径中的作用及其调控 。
蛋白质相互作用分析
由于该化合物能够与蛋白质结合,因此它被用于研究蛋白质相互作用。 这对于理解蛋白质在细胞过程中的功能至关重要,并可以帮助开发新的治疗剂 。
铃木-宫浦交叉偶联反应
它作为 Suzuki-Miyaura 交叉偶联反应中的试剂,该反应广泛用于合成复杂的有机化合物,包括药物和聚合物 。这种反应在有机化学领域中对于构建碳-碳键至关重要。
药物发现与开发
该化合物的独特特性使其成为药物发现的候选化合物,特别是在识别可以与生物靶标相互作用的新分子方面。 它可用于合成潜在的药物候选物 。
材料科学应用
在材料科学中,该化合物可用于修饰材料的表面性质或创建具有特定特性的新材料,例如提高耐久性或增强导电性 。
分析化学
作为标准或参比化合物,它可用于分析化学中开发新的化合物检测和定量方法,这对于各种行业的质量控制至关重要 。
生物学研究
该化合物用于生物学研究中,以研究细胞信号通路以及小分子对细胞功能的影响。 它可以提供对疾病的分子基础以及药物在细胞水平上的作用的见解 。
作用机制
Target of Action
The primary target of the compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, also known as 2-CYANO-3-METHOXYPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER, is Hormone-Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in the breakdown of stored fats (lipolysis) within cells.
Mode of Action
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile interacts with its target, HSL, by inhibiting its activity . This inhibition prevents HSL from breaking down stored fats, thereby affecting lipid metabolism within the cell.
Biochemical Pathways
The inhibition of HSL by 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile impacts the lipid metabolism pathway . HSL is responsible for the hydrolysis of triacylglycerol, a type of fat stored in cells. When HSL is inhibited, the breakdown of these stored fats is reduced, leading to changes in the levels of lipids within the cell.
Result of Action
The molecular and cellular effects of the action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile involve changes in lipid metabolism due to the inhibition of HSL . This can lead to an accumulation of stored fats within cells, potentially impacting cellular functions that depend on lipid metabolism.
属性
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-5-4-6-12(16-3)10(11)7-15/h4-6H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUOIPQHDWWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470628 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883899-02-3 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)





